molecular formula C7H11N3 B574312 2-(Pyrimidin-5-yl)propan-2-amine CAS No. 179322-41-9

2-(Pyrimidin-5-yl)propan-2-amine

Cat. No.: B574312
CAS No.: 179322-41-9
M. Wt: 137.186
InChI Key: PQZHAIJWOSIAJT-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)propan-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a propan-2-amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis and deposition in fibrotic tissues . This inhibition is crucial in the treatment of fibrosis and related conditions.

Comparison with Similar Compounds

2-(Pyrimidin-5-yl)propan-2-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

2-(Pyrimidin-5-yl)propan-2-amine, a compound featuring a pyrimidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and findings from relevant studies.

Structural Characteristics

The compound is characterized by the presence of a pyrimidine moiety, which is known for its role in various biological functions. The structural formula can be represented as follows:

C7H10N2\text{C}_7\text{H}_{10}\text{N}_2

This structure facilitates interactions with biological macromolecules, influencing its pharmacological properties.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the antiproliferative activity of pyrimidine derivatives, this compound showed promising results:

Cell Line IC50 (µM) Reference
HeLa4.3
MDA-MB-2310.069
HepG21.30

These findings indicate that the compound can effectively inhibit cell growth in specific cancer types, highlighting its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders:

Enzyme Inhibition Potency (Ki) Reference
nNOS0.368 µM

This inhibition suggests potential applications in treating neurodegenerative conditions by modulating nitric oxide levels.

3. GPR119 Agonism

Emerging research indicates that pyrimidine derivatives may act as agonists for GPR119, a receptor implicated in glucose homeostasis and insulin secretion:

Activity Effect Reference
GPR119 AgonismEnhances insulin secretion

This property positions the compound as a candidate for developing treatments for type 2 diabetes.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of pyrimidine derivatives observed that modifications in substituents significantly impacted their efficacy against cancer cell lines. The study found that introducing hydroxyl groups enhanced the activity, leading to lower IC50 values:

  • Compound with two hydroxyl groups: IC50 = 0.0046 µM against MDA-MB-231 cells.

This illustrates the importance of structural modifications in optimizing biological activity.

Case Study 2: Neuroprotective Effects

In vivo studies have shown that compounds similar to this compound can reverse hypoxia-induced damage in animal models. A specific derivative demonstrated complete reversal of hypoxia-induced mortality in newborn rabbits when administered intravenously, underscoring its potential neuroprotective effects .

Properties

IUPAC Name

2-pyrimidin-5-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHAIJWOSIAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289159
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179322-41-9
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179322-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-(5-pyrimidinyl)-2-propylisocyanate was treated with a mixture of 1.0N sodium hydroxide (26 mL), water (20 mL) and THF (100 mL) at 0° C. for 30 min, then the mixture was poured into ethyl acetate (200 mL) and water (100 mL). The aqueous layer was acidified to pH 5 with 10% citric acid, extracted twice with ethyl acetate, and then adjusted to pH 11, saturated with sodium chloride, and extracted with methylene chloride (3×250 mL). The combined methylene chloride extracts were dried (Na2SO4) and concentrated in vacuo to give 2-(5-pyrimidinyl)-2-propylamine (950 mg) as a colorless oil.
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26 mL
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100 mL
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20 mL
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0 (± 1) mol
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100 mL
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200 mL
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Reaction Step Three

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